molecular formula C11H10N2O2S B1403985 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid CAS No. 1391741-80-2

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid

Cat. No. B1403985
M. Wt: 234.28 g/mol
InChI Key: ILQXPZQNFAEZRD-UHFFFAOYSA-N
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Description

“5-Methyl-2-phenylamino-thiazole-4-carboxylic acid” is a chemical compound with a CAS number of 1391741-80-2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to “5-Methyl-2-phenylamino-thiazole-4-carboxylic acid” has been described in the literature . For instance, a study published in BMC Chemistry detailed the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are structurally related to the compound . The compounds were synthesized and characterized using FTIR and NMR .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-phenylamino-thiazole-4-carboxylic acid” can be inferred from its name. It contains a thiazole ring, which is a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The thiazole ring is substituted at the 2-position with a phenylamino group and at the 4-position with a carboxylic acid group . The 5-position of the thiazole ring is methylated .

Scientific Research Applications

Structural and Spectral Investigations

Structural, Spectral, and Theoretical Investigations : Research focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, emphasizing their structural characterization through NMR, FT-IR, thermo gravimetric analysis, and X-ray diffraction. These compounds, due to their biological significance, were explored for their electronic transition properties, showcasing their potential in material science and pharmacological applications (S. Viveka et al., 2016).

Synthesis and Properties of Heterocyclic Compounds

Synthesis and Physical-Chemical Properties : A study aimed at synthesizing 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts, revealing insights into their physical-chemical properties and biological potential through molecular modeling. This research underlines the relevance of these compounds in theoretical and practical chemistry due to their valuable properties (A. S. Hotsulia & S. O. Fedotov, 2020).

Derivative Synthesis for Biological Applications

Antiviral and Anticancer Agents : Research into thiazolecarboxylic acid derivatives and their synthesis has led to findings significant for medicinal chemistry. These compounds have shown promise in various biological applications, including antiviral and anticancer activities. The detailed synthesis and evaluation of these derivatives offer a pathway to new therapeutic agents (A. Bernardino et al., 2007).

Photophysical Properties for Material Sciences

Photophysical Property Studies : Investigations into the synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups elucidate the impact of sulfur functional groups on electronic structures. This research is crucial for developing fluorescent molecules for material sciences, sensing applications, and biomolecular sciences (T. Murai et al., 2018).

properties

IUPAC Name

2-anilino-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)13-11(16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQXPZQNFAEZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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